molecular formula C6H14ClNO B2941885 N,3-Dimethyloxolan-3-amine;hydrochloride CAS No. 2375273-31-5

N,3-Dimethyloxolan-3-amine;hydrochloride

Cat. No. B2941885
CAS RN: 2375273-31-5
M. Wt: 151.63
InChI Key: VDQDDJIGUCGAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-Dimethyloxolan-3-amine;hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 . It is available in powder form . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The InChI code for N,3-Dimethyloxolan-3-amine;hydrochloride is 1S/C6H13NO.ClH/c1-6(7-2)3-4-8-5-6;/h7H,3-5H2,1-2H3;1H . This indicates that the compound has a tetrahydrofuran ring with two methyl groups and an amine group attached to it, and it forms a salt with hydrochloric acid.


Physical And Chemical Properties Analysis

N,3-Dimethyloxolan-3-amine;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 151.64 .

Scientific Research Applications

Copper Catalyzed Amination of Halothiophenes

N,3-Dimethyloxolan-3-amine;hydrochloride is relevant in the context of copper-catalyzed amination of halothiophenes. This process, utilizing a solvent and ligand system, facilitates the amination of various halothiophenes, yielding aminothiophenes which are important in electronic and optoelectronic materials (Lu & Twieg, 2005).

Oxidation of NDMA Precursors

In the study of oxidation of N-nitrosodimethylamine (NDMA) precursors, compounds like N,3-Dimethyloxolan-3-amine play a role. This research focuses on the kinetics and effectiveness of oxidants like ozone and chlorine dioxide in transforming these precursors, which is significant in understanding and controlling NDMA formation in water treatment processes (Lee, Schmidt, Yoon, & von Gunten, 2007).

Catalytic Amination of Biomass-Based Alcohols

N,3-Dimethyloxolan-3-amine;hydrochloride is also relevant in the catalytic amination of biomass-based alcohols. This process is pivotal in the chemical industry, with applications in the manufacture of agrochemicals, pharmaceuticals, detergents, and other products. The research highlights various methods including direct alcohol amination, offering insights into sustainable and efficient production methods (Pera‐Titus & Shi, 2014).

Light-Promoted Dimethylation with Methanol

Research on light-promoted N,N-dimethylation of amine and nitro compounds with methanol highlights the potential applications of N,3-Dimethyloxolan-3-amine;hydrochloride. This method, using TiO2 supported nano-Pd catalysts, is significant for synthesizing a range of N,N-dimethyl amines, important in various chemical processes (Zhang, Zhang, Deng, & Shi, 2015).

Organolathanide-Catalyzed Hydroamination

The compound is also relevant in the study of organolathanide-catalyzed regioselective hydroamination. This process is important for synthesizing a variety of amines and imines, which have applications across multiple industrial sectors (Ryu, Li, & Marks, 2003).

Methylation of Amines with Carbon Dioxide

The methylation of amines, including compounds like N,3-Dimethyloxolan-3-amine, using carbon dioxide and hydrogen, is another key area. This research offers sustainable approaches to synthesizing methylated amines, crucial in various chemical industries (Cui, Dai, Zhang, Deng, & Shi, 2014).

Safety and Hazards

The safety information for N,3-Dimethyloxolan-3-amine;hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram .

properties

IUPAC Name

N,3-dimethyloxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(7-2)3-4-8-5-6;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQDDJIGUCGAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-Dimethyloxolan-3-amine;hydrochloride

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